molecular formula C13H10N2S3 B3004058 2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine CAS No. 383146-95-0

2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine

Cat. No.: B3004058
CAS No.: 383146-95-0
M. Wt: 290.42
InChI Key: UOXYQFTVSFGYEF-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with methylsulfanyl (SMe) and phenylsulfanyl (SPh) groups at positions 2 and 4, respectively. Its structure combines electron-rich sulfur atoms and aromatic systems, making it a versatile scaffold for pharmacological and synthetic applications. The compound is synthesized via cyclocondensation reactions involving binucleophiles and thiocarbonyl derivatives . Key spectral data for related derivatives include IR absorption at 1733 cm⁻¹ (C=O stretch) and NMR signals at δ 1.89 (s, 3H, CH₃) and δ 7.42–7.56 (m, aromatic protons) .

Properties

IUPAC Name

2-methylsulfanyl-4-phenylsulfanylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S3/c1-16-13-14-11-10(7-8-17-11)12(15-13)18-9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXYQFTVSFGYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=CS2)C(=N1)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine typically involves multi-step procedures. One common synthetic route includes the following steps:

    Gewald Reaction: This step involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur to form a thienopyrimidine intermediate.

    Substitution Reaction: The intermediate undergoes substitution reactions with methylsulfanyl and phenylsulfanyl groups to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms within the pyrimidine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or aryl halides are often employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted thienopyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Electronic and Steric Effects

  • Electron-Rich vs. Electron-Deficient Groups : The phenylsulfanyl group (SPh) is electron-rich, favoring π-π stacking interactions, whereas alkynyl () or tetrazolylthio () groups introduce electron-deficient regions, altering reactivity and binding modes.
  • Steric Hindrance : Bulky substituents like nicotinamido-phenyl (TP3) or 4-methylpiperazinyl (compound 32) reduce conformational flexibility but improve receptor selectivity .

Key Research Findings and Data Tables

Table 1: Comparative Pharmacological Data

Compound Target/Activity IC₅₀ / % Inhibition Key Interactions
Aniline-substituted derivative (15c) EGFR 82% inhibition Hydrogen bonds with Met793, Thr854
TP3 Steroidogenesis 1.5 μM (cAMP) Allosteric LH/hCG-R activation
Compound 32 5-HT3 receptor Ki = 12 nM Competitive antagonism
4-Alkynyl derivative (C4-Ph) Cytotoxicity (HeLa) IC₅₀ = 8.7 μM DNA intercalation (predicted)

Table 2: Spectral and Physicochemical Properties

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Molecular Weight
Target compound (9b) 1733 (C=O) 1.89 (s, CH₃), 7.42–7.56 (m) 337.01 (M+H)
TP3 1680 (C=O) 1.42 (s, t-Bu), 8.12 (d, NH) 531.1
4-Alkynyl derivative (C4-Ph) 2200 (C≡C) 7.65–7.89 (m, Ph) 275.3

Biological Activity

Overview

2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine family. Its unique structure, characterized by the presence of sulfur and nitrogen atoms, contributes to its significant biological activity, particularly as an inhibitor of various enzymes and receptors. This compound has garnered attention for its potential therapeutic applications in treating inflammatory diseases and certain types of cancer.

Target Enzymes and Pathways

The primary biological targets of this compound include:

  • Phosphodiesterase 4B (PDE4B) : Inhibition of PDE4B leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in regulating inflammatory responses.
  • Tubulin : The compound also exhibits interactions with tubulin, which may affect cellular processes such as mitosis and intracellular transport.

Mode of Action

The inhibition of PDE4B by this compound results in a dose-dependent decrease in tumor necrosis factor-alpha (TNF-α) levels, a pro-inflammatory cytokine. This action suggests its potential utility in managing inflammatory conditions and related disorders.

In Vitro Studies

  • Cytotoxicity Assays :
    • Various studies have demonstrated that derivatives of thienopyrimidine compounds, including this compound, exhibit cytotoxic effects against cancer cell lines. For example, IC50 values in the micromolar range have been reported against specific cancer types, indicating significant anti-cancer properties .
  • Anti-inflammatory Effects :
    • Research indicates that the compound effectively reduces TNF-α production in activated immune cells, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis

Compound NameTargetIC50 (µM)Biological Activity
This compoundPDE4B5.0Anti-inflammatory
Thieno[3,2-d]pyrimidineTubulin10.0Cytotoxicity against cancer cells
Other Thienopyrimidine DerivativesVariousVariesRange of biological activities

Case Studies

  • Study on Anti-Cancer Activity :
    • A study evaluating the cytotoxic effects of thienopyrimidine derivatives found that this compound exhibited notable activity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Inflammatory Disease Model :
    • In animal models of inflammation, administration of this compound resulted in reduced edema and inflammatory cytokine levels, supporting its therapeutic potential in conditions like rheumatoid arthritis .

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